molecular formula C11H9F3N2S B1621870 {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine CAS No. 769920-90-3

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine

Cat. No.: B1621870
CAS No.: 769920-90-3
M. Wt: 258.26 g/mol
InChI Key: CNEYBCFNATWSJU-UHFFFAOYSA-N
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Description

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts like palladium or copper to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents like acetonitrile or dimethylformamide to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)phenyl]methanamine: Similar structure but lacks the thiazole ring.

    2-[4-(Trifluoromethyl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of methanamine.

Uniqueness

    Structural Features: The presence of both the trifluoromethyl group and the thiazole ring imparts unique chemical and biological properties.

    Reactivity: Enhanced reactivity due to the electron-withdrawing trifluoromethyl group and the electron-rich thiazole ring.

This detailed article provides a comprehensive overview of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10/h1-4,6H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEYBCFNATWSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383391
Record name 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769920-90-3
Record name 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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